1,2,3,4,6,7,8-Heptachlorodibenzofuran chemical properties
1,2,3,4,6,7,8-Heptachlorodibenzofuran chemical properties
An In-depth Technical Guide on the Chemical Properties of 1,2,3,4,6,7,8-Heptachlorodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF), a persistent environmental pollutant of significant toxicological concern. This document details its structural and physicochemical characteristics, outlines relevant experimental protocols for their determination, and illustrates its primary mechanism of toxicity through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Chemical Identity and Structure
1,2,3,4,6,7,8-Heptachlorodibenzofuran is a highly chlorinated aromatic compound belonging to the polychlorinated dibenzofurans (PCDFs) class of chemicals.[1] These compounds are not intentionally produced but are formed as byproducts in various industrial processes, including waste incineration and the manufacturing of certain chlorinated chemicals.[2][3]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1,2,3,4,6,7,8-heptachlorodibenzofuran[1] |
| Synonyms | 1,2,3,4,6,7,8-HpCDF, PCDF 131[2] |
| CAS Number | 67562-39-4[2][4] |
| Molecular Formula | C₁₂HCl₇O[1][2] |
| Molecular Weight | 409.31 g/mol |
| Canonical SMILES | C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl[1] |
| InChI Key | WDMKCPIVJOGHBF-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 1,2,3,4,6,7,8-HpCDF govern its environmental fate, transport, and bioavailability. Due to its high degree of chlorination, it is a solid at room temperature with very low volatility and water solubility.[2]
Table 2: Physicochemical Data
| Property | Value | Notes |
| Melting Point | Data not available | As a solid, it is expected to have a high melting point. |
| Boiling Point | Data not available | Expected to be high due to its molecular weight and structure. |
| Vapor Pressure | 5.4 x 10⁻⁵ Pa (at 25 °C) | Estimated value.[5] |
| Water Solubility | Very low | Described as insoluble in water.[6] Slightly soluble in chloroform (B151607) and methanol (B129727) upon heating.[2] |
| Octanol-Water Partition Coefficient (log Kow) | 7.9 | Computed value, indicating high lipophilicity.[1] |
| Henry's Law Constant | 2.9 x 10⁻¹ to 7.1 x 10⁻¹ mol/(m³·Pa) | Indicates a tendency to partition from water to air.[5] |
Experimental Protocols for Physicochemical Properties
The determination of the physicochemical properties of compounds like 1,2,3,4,6,7,8-HpCDF follows internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals.[7] These guidelines ensure data quality and comparability across different laboratories.
Melting Point/Melting Range (OECD Guideline 102)
This guideline describes various methods for determining the melting point of a substance.[8][9] For a crystalline solid like HpCDF, the capillary method is commonly employed.
-
Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.
-
Apparatus: Melting point apparatus with a heating block or liquid bath, calibrated thermometer or thermocouple, and capillary tubes.
-
Procedure Outline:
-
Dry the purified HpCDF sample.
-
Introduce the sample into a capillary tube to a height of 2-4 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a steady rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at the first sign of liquid formation and the temperature at which all solid has melted.
-
Boiling Point (OECD Guideline 103)
Given the expected high boiling point and potential for decomposition of HpCDF, specialized methods are required. The ebulliometer method is suitable for determining the boiling point of substances that are stable at their boiling temperature.
-
Principle: An ebulliometer measures the temperature at which the vapor pressure of the liquid equals the applied pressure.
-
Apparatus: Ebulliometer, heating mantle, pressure control system, and a calibrated temperature sensor.
-
Procedure Outline:
-
Place the HpCDF sample into the ebulliometer.
-
Reduce the pressure in the system to a desired level.
-
Heat the sample until it boils and a stable temperature is recorded.
-
Repeat the measurement at several pressures to establish the boiling point at standard pressure.
-
Vapor Pressure (OECD Guideline 104)
The vapor pressure of low-volatility substances like HpCDF can be determined using methods such as the gas saturation method or effusion methods.[10][11][12]
-
Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known temperature and flow rate, allowing it to become saturated with the substance's vapor. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated.
-
Apparatus: Gas flow control system, thermostatically controlled saturation chamber, trapping system (e.g., sorbent tubes), and an analytical instrument for quantification (e.g., GC-MS).
-
Procedure Outline:
-
Load the HpCDF sample into the saturation chamber and equilibrate at the desired temperature.
-
Pass a known volume of inert gas through the chamber at a low flow rate.
-
Trap the vaporized HpCDF from the gas stream.
-
Quantify the amount of trapped HpCDF.
-
Calculate the vapor pressure using the ideal gas law and the measured mass and gas volume.
-
Partition Coefficient (n-octanol/water) (OECD Guideline 107)
The octanol-water partition coefficient (Kow) is a key parameter for assessing the environmental partitioning and bioaccumulation potential of a chemical. The shake-flask method is a common approach.
-
Principle: A solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both phases is then measured.
-
Apparatus: Separatory funnels, mechanical shaker, centrifuge, and an analytical instrument for quantification.
-
Procedure Outline:
-
Prepare a stock solution of HpCDF in n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing a known volume of water.
-
Shake the funnel for a sufficient time to reach equilibrium.
-
Separate the two phases by centrifugation if necessary.
-
Determine the concentration of HpCDF in both the n-octanol and water phases.
-
Calculate Kow as the ratio of the concentration in n-octanol to the concentration in water.
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of PCDFs, including 1,2,3,4,6,7,8-HpCDF, due to its high sensitivity and selectivity.[13]
-
Principle: The sample extract is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.
-
Sample Preparation: Typically involves extraction from the sample matrix (e.g., soil, tissue) using an organic solvent, followed by a multi-step cleanup process to remove interfering compounds. Isotope-labeled internal standards are used for accurate quantification.
-
Instrumentation: A high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a high-resolution mass spectrometer.[14]
-
Data Analysis: The identification of HpCDF is based on its retention time and the presence of characteristic ions in the mass spectrum. Quantification is achieved by comparing the response of the native compound to its corresponding isotope-labeled internal standard.
Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of 1,2,3,4,6,7,8-HpCDF and other dioxin-like compounds is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[15]
Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Pathway Description:
-
Ligand Binding: In the cytoplasm, 1,2,3,4,6,7,8-HpCDF binds to the inactive Aryl Hydrocarbon Receptor (AhR), which is part of a complex with several chaperone proteins, including heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23.[16]
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.[16]
-
Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[16]
-
DNA Binding and Gene Transcription: This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. This binding initiates the transcription of genes encoding for various enzymes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1A2.
-
Toxic Effects: The induction of these genes and the subsequent alteration of cellular processes lead to a wide range of toxic effects, including immunotoxicity, carcinogenicity, and developmental and reproductive toxicities.
References
- 1. 1,2,3,4,6,7,8-Heptachlorodibenzofuran | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,2,3,4,6,7,8-Heptachlorodibenzofuran (¹³Cââ, 99%) 50 µg/mL in nonane - Cambridge Isotope Laboratories, EF-974 [isotope.com]
- 4. 1,2,3,4,6,7,8-Heptachlorodibenzofuran - OEHHA [oehha.ca.gov]
- 5. Henry's Law Constants [henry.mpch-mainz.gwdg.de]
- 6. 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin | C12HCl7O2 | CID 37270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. consilab.de [consilab.de]
- 13. Analysis of polychlorinated dibenzofurans, dioxins and related compounds in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
